2-(5,6-dimethoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethoxypyridin-3-yl)acetic acid is a pyridine-based compound with potential implications in various fields of research and industry. It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetic acid moiety at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyridine.
Bromination: The pyridine ring is brominated at the 3-position using bromine in the presence of a suitable solvent.
Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5,6-dimethoxypyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxypyridine-3-boronic acid: Shares a similar pyridine structure with methoxy substitutions but differs in the functional group at position 3.
2,6-dimethoxypyridine-3-carboxylic acid: Another related compound with a carboxylic acid group at position 3.
Uniqueness
2-(5,6-dimethoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1211540-16-7 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(5,6-dimethoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(4-8(11)12)5-10-9(7)14-2/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
GMFZVWNJUBQUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.